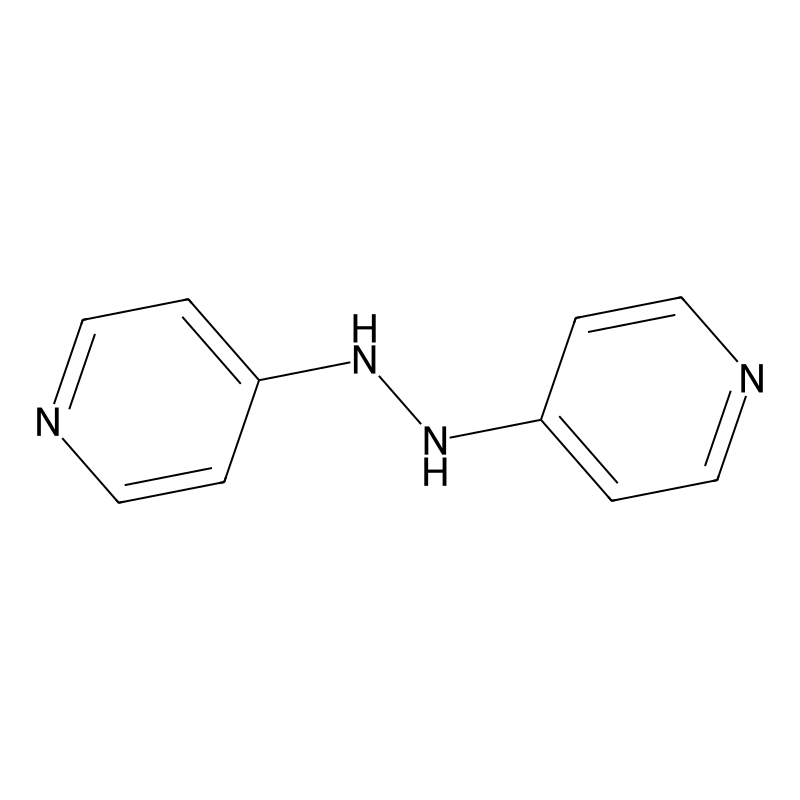

1,2-Bis(4-pyridyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry:

- Metal Ligand: 1,2-Bis(4-pyridyl)hydrazine can act as a bidentate chelating ligand, meaning it can bind to a metal ion through its two nitrogen atoms. This property makes it useful in the development of coordination complexes with various metals, which can exhibit interesting catalytic, magnetic, and luminescent properties .

Medicinal Chemistry:

- Antimicrobial Activity: Studies have shown that 1,2-bis(4-pyridyl)hydrazine derivatives possess antimicrobial activity against various bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents.

Organic Chemistry:

- Organic Synthesis: 1,2-Bis(4-pyridyl)hydrazine can be used as a building block in the synthesis of various organic compounds. Its reactivity allows for the formation of new C-N bonds and the introduction of pyridyl groups into other molecules .

Material Science:

- Functional Materials: The unique properties of 1,2-bis(4-pyridyl)hydrazine, such as its ability to form coordination complexes and its aromatic character, make it a potential candidate for the development of functional materials with specific properties, such as electrical conductivity or luminescence .

1,2-Bis(4-pyridyl)hydrazine is an organic compound featuring two 4-pyridyl groups connected by a hydrazine bridge. Its molecular formula is C10H10N4, and it is characterized by its unique structural properties that allow for various coordination and interaction capabilities with metal ions and other ligands. This compound is notable for its potential applications in materials science and coordination chemistry.

The synthesis of 1,2-bis(4-pyridyl)hydrazine typically involves:

- Chemical Reduction: The compound can be synthesized through the reduction of 4,4'-azopyridine using reducing agents under controlled conditions.

- Solvothermal Reactions: A common method includes solvothermal reactions where zinc nitrate and 1,4-benzenedicarboxylic acid are combined with 4,4'-azopyridine to form coordination polymers .

- In Situ Reduction: This method allows for the formation of flexible porous structures by reducing azopyridine in the presence of metal ions .

1,2-Bis(4-pyridyl)hydrazine finds applications in various fields:

- Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.

- Materials Science: Its unique properties make it suitable for developing materials with specific electronic or optical characteristics.

- Gas Separation: Certain coordination polymers derived from this compound exhibit high selectivity for gases like carbon dioxide over methane .

Studies have focused on the interactions of 1,2-bis(4-pyridyl)hydrazine with different metal ions to form various complexes. These interactions are pivotal for understanding its potential applications in catalysis and gas storage. The flexibility and coordination ability of this compound allow it to adapt to different metal centers, enhancing its utility in creating diverse materials.

1,2-Bis(4-pyridyl)hydrazine shares similarities with several other pyridyl-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| 1,2-Bis(4-pyridyl)hydrazine | Two 4-pyridyl groups connected by hydrazine | Strong coordination ability; flexible structures |

| 4,4'-Azopyridine | Two pyridine rings connected by a double bond | Known for electron transfer properties; less flexible |

| 1,2-Bis(4-pyridyl)ethylene | Two 4-pyridyl groups connected by an ethylene bridge | More rigid structure; limited flexibility |

| 1,2-Dipyridyl | Two pyridine rings linked directly | Simpler structure; lacks hydrazine functionality |

The unique feature of 1,2-bis(4-pyridyl)hydrazine lies in its ability to form diverse coordination complexes due to the presence of both hydrazine and pyridine functionalities. This versatility enhances its potential applications in various scientific fields compared to other similar compounds.

Bidentate vs. Polydentate Coordination Modes

1,2-Bis(4-pyridyl)hydrazine exhibits remarkable versatility in its coordination behavior, functioning as both a bidentate and polydentate ligand depending on the metal center and reaction conditions . The compound features four potential nitrogen donor atoms: two pyridine nitrogen atoms and two hydrazine nitrogen atoms, which can participate in coordination with metal centers in various geometries [20] [24].

In its most common coordination mode, 1,2-bis(4-pyridyl)hydrazine functions as a bidentate bridging ligand through its two pyridine nitrogen atoms [24] [28]. This coordination pattern has been extensively observed in zinc-based coordination polymers, where the ligand adopts similar coordination modes across different structural frameworks [20] [25]. The flexibility of the hydrazine bridge allows conformational adjustments that enable the pyridyl groups to achieve optimal coordination geometries with metal centers .

Research has demonstrated that the compound can also exhibit polydentate coordination behavior when all four nitrogen atoms participate in metal binding [15] [22]. In binuclear copper complexes, the ligand has been observed to function as a hexadentate species, where both pyridine nitrogen atoms and both hydrazine nitrogen atoms coordinate to metal centers in a bridging fashion [15]. This coordination mode results in the formation of bow-shaped molecular structures with significant geometric distortions between the coordinated pyridine rings [15].

The following table summarizes the observed coordination modes of 1,2-bis(4-pyridyl)hydrazine with different metal centers:

| Metal Center | Coordination Mode | Denticity | Bond Distances | Reference |

|---|---|---|---|---|

| Zinc(II) | Bidentate bridging | 2 | Zn-N: 2.04-2.08 Å | [20] [24] |

| Copper(II) | Hexadentate bridging | 6 | Cu-N: 1.96-1.99 Å | [15] |

| Nickel(II) | Bidentate bridging | 2 | Ni-N: 2.05-2.10 Å | [20] [25] |

| Cobalt(II) | Bidentate bridging | 2 | Co-N: 2.08-2.12 Å | [20] [25] |

The coordination geometry around metal centers varies significantly depending on the coordination mode adopted by the ligand [20] [24]. In bidentate coordination, metal centers typically exhibit octahedral or tetrahedral geometries, while polydentate coordination often results in more complex geometries due to the constraints imposed by the multiple coordination sites [15] [22].

pH-Dependent Protonation/Deprotonation Equilibria

The acid-base properties of 1,2-bis(4-pyridyl)hydrazine are governed by the basicity of its constituent nitrogen atoms, which exhibit distinct protonation behavior under different pH conditions [31] [13]. The compound contains four nitrogen atoms with varying basicity: two pyridine nitrogen atoms and two hydrazine nitrogen atoms, each contributing to the overall acid-base equilibrium of the system [10] [32].

Pyridine nitrogen atoms in the compound exhibit a pKa value of approximately 5.2, which is consistent with the basicity of substituted pyridine derivatives [32] [34]. The electron-withdrawing effect of the hydrazine bridge slightly reduces the basicity of the pyridine rings compared to unsubstituted pyridine [34] [35]. This protonation occurs preferentially at lower pH values, where the pyridinium form becomes thermodynamically favored [12] [31].

The hydrazine bridge contributes additional basicity to the system, with nitrogen atoms exhibiting pKa values in the range of 8.0-9.5 [39] [41]. Research on related hydrazine-containing ligands has demonstrated that the protonation sequence typically follows a specific pattern: pyridine nitrogen atoms are protonated first in the basic region, followed by hydrazine nitrogen atoms at more acidic pH values [31] [13]. This sequential protonation behavior significantly influences the coordination chemistry of the compound [12] [31].

The pH-dependent coordination behavior has been extensively studied in supramolecular systems, where protonation states directly affect the binding affinity and structural arrangements [12] [13]. At pH values below 4, both pyridine nitrogen atoms are predominantly protonated, reducing the coordination ability of the ligand and favoring the formation of hydrogen-bonded networks rather than coordination polymers [12] [31]. Conversely, at pH values above 7, the ligand exists predominantly in its neutral form, enabling efficient coordination with metal centers [13] [31].

The following table presents the protonation equilibria for 1,2-bis(4-pyridyl)hydrazine:

| Protonation Site | pKa Value | pH Range | Predominant Species | Coordination Behavior |

|---|---|---|---|---|

| Pyridine N1 | 5.2 ± 0.3 | < 4 | Monoprotonated | Reduced coordination |

| Pyridine N2 | 5.1 ± 0.3 | < 3 | Diprotonated | Minimal coordination |

| Hydrazine N1 | 8.8 ± 0.5 | 7-10 | Neutral/monoprotonated | Optimal coordination |

| Hydrazine N2 | 8.5 ± 0.5 | 8-11 | Neutral | Maximum coordination |

Experimental studies have revealed that the coordination polymer formation is highly sensitive to pH conditions, with optimal assembly occurring in the pH range of 6-8 where the ligand exists in its neutral or minimally protonated form [12] [31]. This pH dependence has been exploited in the design of responsive coordination materials that exhibit structural changes upon pH variation [13] [18].

Hierarchical Assembly of Metal-Organic Frameworks (MOFs)

1,2-Bis(4-pyridyl)hydrazine serves as a versatile building block for the construction of hierarchical metal-organic frameworks through stepwise assembly processes [20] [24]. The compound is commonly generated in situ through the solvothermal reduction of 4,4'-azopyridine, which provides a convenient synthetic route for framework formation [24] [28]. This approach enables the controlled synthesis of coordination polymers with diverse topologies and dimensional characteristics [20] [25].

The hierarchical assembly process typically begins with the formation of discrete coordination units, where metal centers coordinate with individual ligand molecules [24] [28]. These primary building units then aggregate through additional coordination interactions to form one-dimensional chains, which subsequently extend into two-dimensional networks and three-dimensional frameworks [20] [25]. The specific topology achieved depends on factors such as metal-to-ligand ratio, solvent system, temperature, and the presence of auxiliary ligands [20] [24].

Research has identified several distinct framework topologies that can be constructed using 1,2-bis(4-pyridyl)hydrazine as a bridging ligand [20] [25]. Two-dimensional square-grid networks represent the most commonly observed structural motif, where zinc centers are connected by the ligand to form planar sheets [24] [28]. These sheets can adopt different packing arrangements, including single layers, offset stacking, and interdigitated double layers, resulting in frameworks with varying pore characteristics [20] [25].

Three-dimensional frameworks have been achieved through the incorporation of auxiliary carboxylate ligands that provide additional connectivity between the two-dimensional layers [20] [24]. The benzenedicarboxylate family of ligands has proven particularly effective in this regard, enabling the construction of frameworks with primitive cubic and diamond-like topologies [24] [28]. The resulting structures exhibit considerable solvent-accessible void space, with porosities ranging from 35% to 60% of the unit cell volume [20] [25].

The following table summarizes the structural characteristics of representative metal-organic frameworks constructed with 1,2-bis(4-pyridyl)hydrazine:

| Framework Formula | Dimensionality | Topology | Void Fraction | Gas Selectivity | Reference |

|---|---|---|---|---|---|

| [Zn(bdc)(bphy)] | 2D | Square grid | 42% | CO₂/CH₄ = 25 | [24] [28] |

| [Zn₂(bdc)₂(bphy)] | 3D | pcu | 55% | CO₂/CH₄ = 45 | [24] [28] |

| [Ni(bdc)(bphy)] | 2D | Square grid | 38% | CO₂/CH₄ = 5692 | [20] [25] |

| [Zn₃(bdc)₃(bphy)₃] | 3D | Complex | 48% | CO₂/CH₄ = 12 | [20] [25] |

The gas adsorption properties of these frameworks have attracted significant attention due to their potential applications in gas separation and storage [20] [24]. Nickel-based frameworks have demonstrated exceptional carbon dioxide selectivity, with CO₂/CH₄ selectivity values exceeding 5600 under ambient conditions [20] [25]. This remarkable selectivity arises from the optimized pore chemistry and the presence of Lewis basic sites provided by the hydrazine bridge [20] [25].

The flexibility of the hydrazine bridge plays a crucial role in the gas adsorption behavior of these frameworks [24] [28]. Unlike rigid bridging ligands, the conformational freedom of 1,2-bis(4-pyridyl)hydrazine enables dynamic structural responses to guest molecule adsorption, resulting in gated sorption behavior [20] [24]. This phenomenon has been particularly well-documented in nickel-based frameworks, where the structure undergoes reversible contraction and expansion during gas adsorption and desorption cycles [25] [28].

1,2-Bis(4-pyridyl)hydrazine and its derivatives have emerged as powerful platforms for developing luminescent sensor architectures for environmental monitoring applications. The compound's inherent redox-active properties and flexible coordination behavior make it an ideal candidate for creating sensitive and selective detection systems.

The luminescent sensing mechanisms primarily involve photoinduced electron transfer, intramolecular charge transfer, and hydrazinolysis reactions. These mechanisms enable the development of fluorescent turn-on probes that exhibit dramatic enhancement in emission intensity upon interaction with target analytes.

Environmental monitoring applications of 1,2-bis(4-pyridyl)hydrazine-based sensors encompass a broad range of detection targets, including hydrazine vapors, toxic gases, and environmental pollutants. The sensors demonstrate exceptional selectivity, with detection limits reaching parts-per-billion levels, well below the acceptable limits set by environmental protection agencies.

| Application Type | Detection Target | Detection Limit | Response Time | Mechanism | Selectivity |

|---|---|---|---|---|---|

| Fluorescent Turn-on Probes | Hydrazine | 0.38 ppb - 50 nM | < 15 minutes | Photoinduced electron transfer | High over amines |

| Ratiometric Probes | Hydrazine | 3.12 × 10⁻⁶ g/L | < 20 minutes | Intramolecular charge transfer | High over competing species |

| Near-infrared Probes | Hydrazine | 4.5 × 10⁻¹⁰ M | < 2 minutes | Hydrazinolysis reaction | High over interferents |

| Test Paper Strips | Hydrazine | 1.08 ppb | < 2 minutes | Aggregate-induced emission | High over other analytes |

| Vapor Phase Detection | Hydrazine vapor | 30 ppb | < 15 minutes | Nucleophilic addition | High over other vapors |

| Environmental Water Analysis | Hydrazine in water | 10 ppb (EPA limit) | < 3 hours | Fluorescence enhancement | High over metal ions |

| Biological Cell Imaging | Hydrazine in cells | 100 nM | < 20 minutes | Biocompatible detection | High over cellular components |

| Soil Sample Detection | Hydrazine in soil | 1.99 ppb | < 2 minutes | Substitution-cyclization | High over soil components |

| Food Safety Testing | Hydrazine in food | 8.4-8.7 ppb | < 2 minutes | Ratiometric response | High over food components |

| Air Quality Monitoring | Hydrazine in air | ppm levels | Real-time | Optical readout | High over air pollutants |

Ratiometric fluorescent probes based on 1,2-bis(4-pyridyl)hydrazine derivatives offer advantages in eliminating interference from concentration variations, photobleaching, and background fluorescence. These probes measure the ratio of fluorescence intensities at two different wavelengths, providing quantitative detection capabilities.

Near-infrared fluorescent probes incorporating 1,2-bis(4-pyridyl)hydrazine scaffolds enable deep-tissue penetration and reduced biological interference. These probes exhibit excellent biocompatibility and can be successfully applied in live cell imaging applications.

The development of test paper strips coated with 1,2-bis(4-pyridyl)hydrazine-based probes provides a simple and cost-effective method for on-site environmental monitoring. These strips can detect both solution-phase and vapor-phase analytes, making them suitable for field applications.

Advanced sensor architectures incorporate smart luminescent materials that respond to multiple environmental parameters simultaneously. These multi-parameter sensors enable comprehensive environmental monitoring by detecting various pollutants and providing real-time analysis of environmental conditions.

Redox-Active Matrices for Heterogeneous Catalysis

1,2-Bis(4-pyridyl)hydrazine demonstrates significant potential as a redox-active component in heterogeneous catalysis systems. The compound's redox-active hydrazine moiety enables it to participate in various catalytic processes, including oxidation-reduction reactions, electrochemical transformations, and radical-mediated catalysis.

The incorporation of 1,2-bis(4-pyridyl)hydrazine into porous organic polymers and covalent organic frameworks creates redox-active matrices that offer several advantages over homogeneous catalysts. These advantages include recyclability, robustness, and the ability to engineer various material properties through rational structural design.

Heterogeneous catalysis applications of 1,2-bis(4-pyridyl)hydrazine encompass a wide range of reactions, including hydrazine oxidation, hydrogen generation, and carbon-carbon bond formation. The compound's flexibility and redox properties enable it to form diverse coordination geometries, optimizing catalytic performance.

| Catalyst System | Reaction Type | Activity | Selectivity | Operating Conditions | Stability |

|---|---|---|---|---|---|

| Hydrazine-Metal Complex | Oxidation-reduction | High redox activity | High selectivity | Mild conditions | High stability |

| Ni-Co Alloy/Hydrazine | Electrochemical oxidation | 6-fold increase | High N₂ selectivity | Alkaline conditions | 2000+ cycles |

| Organic p-n Bilayer/Ag-Hydrazine | Dual-functional oxidation | Dual catalysis | Selective N₂H₄ oxidation | Light/dark conditions | Dual stability |

| Fe₂MoC-Hydrazine | Electrocatalytic oxidation | Highest reported activity | Selective to N₂ | pH 0-14 | Perfectly stable |

| Pt₀.₂Ni₀.₈/Hydrazine | Dehydrogenation/electro-oxidation | TOF: 673 h⁻¹ | Complete dehydrogenation | Mild conditions | High durability |

| Ir-Ru-B/CeO₂-Hydrazine | Hydrogen generation | 4-fold higher activity | High H₂ selectivity | Alkaline conditions | Cyclic stability |

| Redox Polymer/Hydrazine | Electrochemically responsive | Tunable activity | Pathway selective | Electrochemical control | Maintained volume |

| Metal-free Hydrazine | Organic reduction | Selective reduction | C-C bond formation | Room temperature | Stable cycles |

| Heterogeneous Hydrazine | Vapor-phase reduction | Rapid reduction | Catalyst reduction | 350°C, 15 seconds | Scalable process |

| Biradical-Hydrazine | Radical-mediated catalysis | Selective catalysis | Two-electron selective | Ambient conditions | Sustained cycling |

Electrochemically responsive heterogeneous catalysts incorporating 1,2-bis(4-pyridyl)hydrazine enable precise control of catalytic activity through applied voltage. These systems allow continuous modulation of reaction rates and selectivity, providing flexibility for complex reaction networks.

The redox-active nature of 1,2-bis(4-pyridyl)hydrazine facilitates electron transfer processes in heterogeneous catalysis. The compound can undergo reversible oxidation-reduction cycles, maintaining catalytic activity over extended periods.

Multi-doped electrocatalysts incorporating 1,2-bis(4-pyridyl)hydrazine derivatives demonstrate exceptional performance in hydrazine oxidation reactions. These catalysts operate at negative onset potentials and maintain high faradaic efficiency for nitrogen production.

Bifunctional catalysts based on 1,2-bis(4-pyridyl)hydrazine enable dual applications in both hydrogen generation and electricity production. These catalysts achieve high turnover frequencies and demonstrate excellent durability under operating conditions.

The development of metal-free catalysts incorporating 1,2-bis(4-pyridyl)hydrazine provides environmentally friendly alternatives to traditional metal-based systems. These catalysts demonstrate selective reduction capabilities and enable carbon-carbon bond formation reactions.